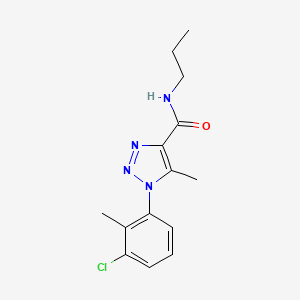
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H17ClN4O and its molecular weight is 292.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H23ClN4O2
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. For example, derivatives of triazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) cells.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Induction of apoptosis |
| This compound | HCT116 | 12.50 | Inhibition of cell proliferation |
| This compound | HepG2 | 42.30 | Cell cycle arrest |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in the treatment of cancer.
Antimicrobial Activity
In addition to its anticancer effects, the compound has also demonstrated antimicrobial properties. Research indicates that it may inhibit the growth of various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 25 |
| This compound | Staphylococcus aureus | 15 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Study on Anticancer Efficacy
A study conducted by Bouabdallah et al. evaluated various pyrazole derivatives for their anticancer activity against HepG2 and P815 cell lines. Among these derivatives, the compound exhibited notable cytotoxicity with an IC50 value of 3.25 mg/mL against HepG2 cells . The study emphasized the importance of structural modifications in enhancing biological activity.
Study on Antimicrobial Potential
Another research effort focused on synthesizing triazole derivatives for antimicrobial testing. The results indicated that certain derivatives showed substantial inhibition against E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics . This underscores the compound's potential as a scaffold for developing new antimicrobial therapies.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-5-methyl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-4-8-16-14(20)13-10(3)19(18-17-13)12-7-5-6-11(15)9(12)2/h5-7H,4,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBZNIOLGBVPEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













